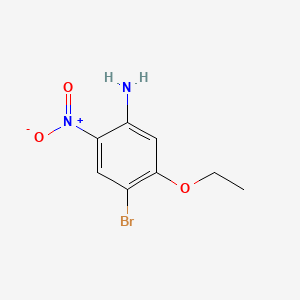
4-Bromo-5-ethoxy-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-5-ethoxy-2-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves multistep processes . The direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C8H9BrN2O3/c1-2-14-8-4-6 (10)7 (11 (12)13)3-5 (8)9/h3-4H,2,10H2,1H3 . The molecular weight of the compound is 261.08 g/mol . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include nitration, conversion from the nitro group to an amine, and bromination . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 317.18 g/mol . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Acylamino Acid Anilides
4-Bromo-5-ethoxy-2-nitroaniline has been involved in research studying the synthesis of acylamino acid anilides. A study by Chen and Benoiton (1978) explored the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for coupling acyl-L-amino acids with aniline and p-nitroaniline. This process resulted in optically pure anlides, although partial racemization occurred in some cases. The study provides insights into the reaction mechanisms and the potential use of this compound in the synthesis of specific anilides (Chen & Benoiton, 1978).
Nitration of Pyridine Derivatives
In the field of organic chemistry, Hertog, Kolder, and Combe (2010) investigated the nitration of pyridine derivatives, including compounds with bromine and ethoxy groups. Their research showed that the presence of a bromine atom or an ethoxy group, like in this compound, does not significantly influence the course of nitration reactions. This study contributes to understanding the chemical behavior of bromo- and ethoxy-substituted nitro compounds (Hertog, Kolder, & Combe, 2010).
Phase Equilibria and Crystallization Studies
Reddi et al. (2012) conducted phase equilibria and crystallization studies on the urea-4-bromo-2-nitroaniline system. They examined the miscibility gap and the formation of eutectics and monotectics in this system, providing valuable data on the thermal and microstructural properties of mixtures involving compounds like this compound (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Liquid-Crystalline Properties
Okamoto, Murai, and Takenaka (1997) studied the liquid-crystalline properties of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, including bromo and nitro substituted compounds, which are structurally related to this compound. Their findings on the smectic A phase and the impact of various substituents on liquid-crystalline behavior can be relevant for understanding similar compounds (Okamoto, Murai, & Takenaka, 1997).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that nitro compounds like this one often interact with various biological targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 4-Bromo-5-ethoxy-2-nitroaniline involves a series of reactions. The process starts with nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group plays a crucial role in directing these reactions .
Biochemical Pathways
It’s known that nitro compounds can participate in various biochemical reactions, including intramolecular palladium-catalysed aryl amination reactions to produce benzimidazoles .
Result of Action
The compound’s nitro group is known to undergo a series of reactions, leading to various products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acid can lead to the formation of anilinium ion, which acts as a deactivator and a meta director . Additionally, safety data suggests that exposure to mist, gas, or vapors of the compound should be avoided .
Eigenschaften
IUPAC Name |
4-bromo-5-ethoxy-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUYPQXQCGVAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681481 |
Source


|
| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-59-9 |
Source


|
| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
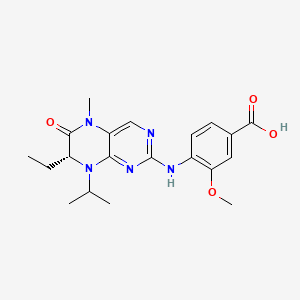

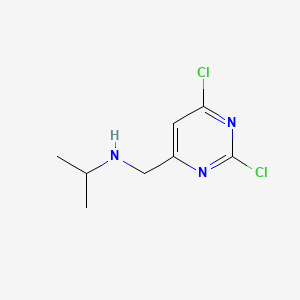
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)


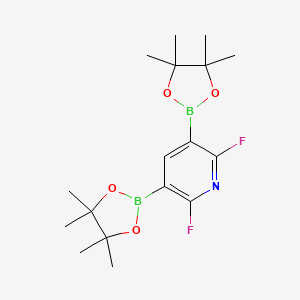


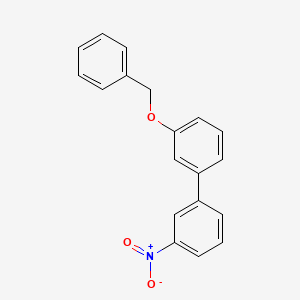
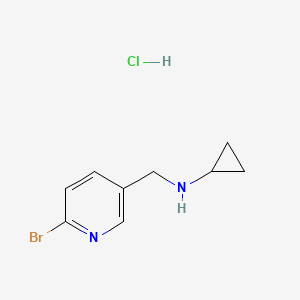

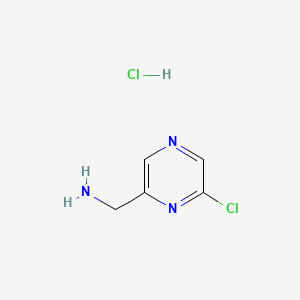
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
